1-Bromo-2,4-dimethylhexane

Physical Chemistry Organic Synthesis Reagent Selection

1-Bromo-2,4-dimethylhexane (CAS 13285-68-2) is a branched primary alkyl bromide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol. Its structure features a six-carbon backbone bearing methyl substituents at positions 2 and 4, with a terminal bromine atom at C1.

Molecular Formula C8H17Br
Molecular Weight 193.128
CAS No. 13285-68-2
Cat. No. B2742543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,4-dimethylhexane
CAS13285-68-2
Molecular FormulaC8H17Br
Molecular Weight193.128
Structural Identifiers
SMILESCCC(C)CC(C)CBr
InChIInChI=1S/C8H17Br/c1-4-7(2)5-8(3)6-9/h7-8H,4-6H2,1-3H3
InChIKeyHCXJNTJVVFUDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,4-dimethylhexane (CAS 13285-68-2): A Branched Primary Alkyl Bromide for Specialized Organic Synthesis


1-Bromo-2,4-dimethylhexane (CAS 13285-68-2) is a branched primary alkyl bromide with the molecular formula C₈H₁₇Br and a molecular weight of 193.12 g/mol [1]. Its structure features a six-carbon backbone bearing methyl substituents at positions 2 and 4, with a terminal bromine atom at C1. This specific branching creates two stereogenic centers (at C2 and C4), rendering the molecule chiral and enabling the existence of four stereoisomers—a property absent in linear or less-substituted alkyl bromides [1]. The compound is typically supplied as a colorless to pale-yellow liquid with a predicted density of 1.106±0.06 g/cm³ and a boiling range of 76–81 °C at 22 Torr .

Why Generic Substitution of 1-Bromo-2,4-dimethylhexane with Linear or Mono-Methyl Analogs Fails in Rigorous Research


In-class alkyl bromides cannot be interchangeably substituted for 1-bromo-2,4-dimethylhexane because the specific 2,4-dimethyl branching profoundly alters three critical selection parameters. First, β‑branching introduces steric hindrance that attenuates SN2 reactivity relative to linear primary bromides such as 1‑bromohexane, shifting the SN2/E2 product distribution and reaction kinetics [1]. Second, the compound’s two chiral centers create stereoisomeric complexity that is absent in linear or mono‑methyl analogues, precluding the use of simpler alkyl bromides in stereoselective synthetic routes [2]. Third, the distinct branching pattern results in a lower boiling point at reduced pressure (76–81 °C at 22 Torr) compared to linear 1‑bromohexane (154–158 °C at 760 mmHg) and mono‑methyl 1‑bromo‑2‑methylhexane (estimated 170 °C at 760 mmHg), complicating purification and handling when a substitute is employed . These cumulative differences mean that substituting a linear or less‑branched alkyl bromide will not reproduce the physical behavior, reactivity profile, or stereochemical outcomes of 1‑bromo‑2,4‑dimethylhexane.

Quantitative Evidence Guide: Why 1-Bromo-2,4-dimethylhexane Outperforms Its Closest Comparators


Physical Property Differentiation: Lower Boiling Point and Density vs. Linear and Mono‑Methyl Analogs

1‑Bromo‑2,4‑dimethylhexane exhibits a boiling point of 76–81 °C at 22 Torr . In contrast, the linear comparator 1‑bromohexane boils at 154–158 °C at 760 mmHg , while the mono‑methyl analogue 1‑bromo‑2‑methylhexane has an estimated boiling point of 170.18 °C at 760 mmHg . Additionally, the predicted density of 1‑bromo‑2,4‑dimethylhexane is 1.106 g/cm³ , whereas 1‑bromohexane has a density of 1.176 g/mL at 25 °C .

Physical Chemistry Organic Synthesis Reagent Selection

Reactivity Profile: Attenuated SN2 Reactivity Due to β‑Branching vs. Linear 1‑Bromohexane

A gas‑phase study of alkyl bromides with varying α‑ and β‑substitution patterns (Conner et al., J. Org. Chem. 2013) demonstrated that β‑alkyl substituents increase steric hindrance and significantly reduce SN2 reaction rates relative to unhindered primary bromides [1]. Although 1‑bromo‑2,4‑dimethylhexane was not directly assayed, its β‑carbon (C2) bears a methyl substituent and is adjacent to a secondary carbon, placing it within the class of β‑branched primary alkyl bromides for which attenuated SN2 reactivity is consistently observed.

Reaction Kinetics SN2 Mechanism Steric Effects

Procurement and Supply Chain Differentiation: Premium Pricing Reflects Niche Specialization

The specialized nature of 1‑bromo‑2,4‑dimethylhexane is reflected in its market pricing. AKSci offers the compound at approximately $1,016 per gram (1 g quantity) . In stark contrast, the linear comparator 1‑bromohexane is available from Aladdin at approximately $0.79 per gram when purchased in 25 g quantities . This >1,200‑fold cost differential underscores that 1‑bromo‑2,4‑dimethylhexane is not a commodity chemical but rather a niche reagent produced in small batches for specialized research applications.

Chemical Procurement Supply Chain Reagent Pricing

Stereochemical Complexity: Two Chiral Centers Enable Enantioselective Applications

1‑Bromo‑2,4‑dimethylhexane possesses stereogenic centers at C2 and C4, yielding four possible stereoisomers [1]. This chiral framework is absent in the achiral linear comparator 1‑bromohexane and is reduced in 1‑bromo‑2‑methylhexane (one stereocenter). While no published data report the enantioselective use of 1‑bromo‑2,4‑dimethylhexane, its inherent stereochemistry provides a platform for asymmetric synthesis that is unavailable with simpler alkyl bromides.

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Optimal Application Scenarios for 1-Bromo-2,4-dimethylhexane (CAS 13285-68-2) Based on Quantified Evidence


Synthesis of Chiral Intermediates for Pharmaceuticals and Agrochemicals

The two stereogenic centers of 1‑bromo‑2,4‑dimethylhexane [1] make it a candidate for constructing chiral fragments in drug discovery programs. Its unique branching pattern can be exploited to generate stereochemically complex intermediates that are inaccessible using achiral 1‑bromohexane or mono‑methyl analogues.

Model Compound for Studying Steric Effects in SN2 vs. E2 Competition

Because β‑branching attenuates SN2 reactivity [2], 1‑bromo‑2,4‑dimethylhexane can serve as a benchmark substrate in mechanistic studies aimed at disentangling steric and electronic contributions to nucleophilic substitution and elimination. Its moderate steric profile fills a gap between unhindered primary bromides and highly hindered tertiary bromides.

Precursor for Branched Alkyl Chains in Liquid Crystal or Polymer Synthesis

The distinct physical properties—lower boiling point and density —coupled with the branched alkyl architecture, suggest utility in the synthesis of liquid crystals or specialty polymers where precise control over molecular packing and phase behavior is required. The compound can be elaborated via nucleophilic substitution to introduce functionalized branched chains.

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